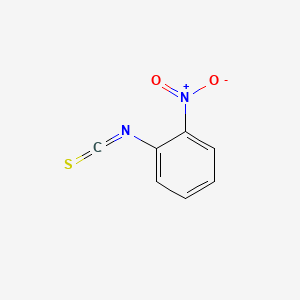

2-Nitrophenyl isothiocyanate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-isothiocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWJHIXSVFDERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181658 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-30-4 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrophenyl Isothiocyanate

Traditional Synthetic Routes to Aromatic Isothiocyanates

Historically, the synthesis of aromatic isothiocyanates has been dominated by a few key methods. These traditional routes, while effective, often involve the use of hazardous reagents and challenging reaction conditions.

Thiophosgene-Mediated Preparations

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) has long been a cornerstone for the synthesis of isothiocyanates. nih.govthieme-connect.com This method is analogous to the phosgenation of amines to form isocyanates. cbijournal.com A key advantage of this approach is that thiophosgene and the resulting isothiocyanates are relatively insensitive to water, allowing the reaction to be conducted in aqueous media, particularly when the amine contains hydroxyl, carboxyl, or thiol groups. cbijournal.com

Desulfurization of Dithiocarbamates

A prevalent and often safer alternative to the thiophosgene route is the desulfurization of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org These salts are typically formed in situ from the reaction of a primary amine with carbon disulfide in the presence of a base. chemrxiv.org The subsequent decomposition of the dithiocarbamate salt yields the desired isothiocyanate. nih.gov

A variety of desulfurizing agents have been employed for this transformation, including:

Heavy metal salts (e.g., lead nitrate) nih.govchemrxiv.org

Halogens (e.g., iodine) nih.govchemrxiv.org

Peroxides (e.g., hydrogen peroxide) nih.govtandfonline.com

Chloroformates (e.g., ethyl chloroformate) nih.govtandfonline.com

Other reagents like tosyl chloride and clay-supported copper nitrate (B79036) (claycop) nih.govchemrxiv.org

The general mechanism involves the initial formation of the dithiocarbamate salt, followed by its decomposition to the isothiocyanate. nih.gov

Advanced and Green Synthesis Protocols

In recent years, a significant focus has been placed on developing more efficient, safer, and environmentally friendly methods for isothiocyanate synthesis. These advanced protocols often aim to reduce the use of toxic reagents, minimize waste, and simplify reaction procedures.

One-Pot Methodologies from Primary Amines

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. Several one-pot methods for the preparation of isothiocyanates from primary amines have been developed.

One such approach involves the in-situ formation of a dithiocarbamate salt from an amine and carbon disulfide, followed by desulfurization using a suitable reagent. nih.govbohrium.comnih.gov For instance, a method utilizing carbon tetrabromide as a desulfurizing agent in the presence of a base like DBU has been reported to produce various isothiocyanates in good to excellent yields under mild, metal-free conditions. bohrium.com Another one-pot process employs aqueous iron(III) chloride for the desulfurization of dithiocarbamate salts generated from pyridyl amines, offering a route to electron-deficient pyridyl isothiocyanates. nih.gov Cyanuric chloride has also been used as a desulfurylating reagent in a one-pot protocol under aqueous conditions. nih.gov

Transition Metal Catalysis in Isothiocyanate Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of isothiocyanates is no exception. While less common than other methods, transition metal-catalyzed reactions offer unique pathways to these compounds. For example, the synthesis of N-trifluoromethyl indoles has been achieved through the desulfurization-fluorination/cyclization of 2-alkynylaryl isothiocyanates. rsc.org Additionally, the sulfuration of isocyanides to isothiocyanates can be facilitated by various transition metal catalysts, including those based on selenium, tellurium, molybdenum, and rhodium. mdpi.comkit.edu However, the use of some of these metals can lead to waste disposal concerns. encyclopedia.pub

Environmentally Benign Reagents for Isothiocyanate Formation

The principles of green chemistry have spurred the development of synthetic methods that utilize non-toxic and environmentally friendly reagents. For the synthesis of isothiocyanates, this has led to the exploration of several greener alternatives.

Sodium persulfate (Na₂S₂O₈) has been used as a desulfurizing agent in water, providing a green and practical route to isothiocyanates from amines and carbon disulfide. rsc.org This method is tolerant of a wide range of functional groups. rsc.org Another approach utilizes molecular iodine in a biphasic water/ethyl acetate (B1210297) system with sodium bicarbonate as a mild and inexpensive base, offering an ecologically and economically viable process. cbijournal.comtandfonline.com

More recently, zinc peroxide has been investigated as a desulfurizing agent in a clean and efficient procedure. researchgate.net Furthermore, a one-pot synthesis promoted by sodium hydroxide (B78521) has been established, where NaOH acts as both the base and the desulfurizing agent, eliminating the need for an additional desulfurating reagent. researchgate.nettandfonline.com The use of elemental sulfur for the sulfurization of isocyanides, catalyzed by amines, also represents a more sustainable approach. kit.edu

Aqueous Reaction Conditions for Synthesis

The preparation of 2-Nitrophenyl isothiocyanate in an aqueous medium typically follows a one-pot, two-step process. This method involves the initial formation of a dithiocarbamate salt from the corresponding primary amine, 2-nitroaniline, followed by a desulfurization step to yield the target isothiocyanate. beilstein-journals.orgd-nb.info This approach is considered a more environmentally friendly alternative to methods employing highly toxic reagents like thiophosgene. beilstein-journals.orgnih.gov

Following the formation of the dithiocarbamate salt, a desulfurizing agent is introduced to the reaction mixture. Cyanuric chloride (TCT) has been identified as an effective reagent for this step. beilstein-journals.orggoogle.com The desulfurization is typically carried out at a reduced temperature, often around 0 °C, to afford the final this compound product. beilstein-journals.org The use of a biphasic system, for instance with dichloromethane (B109758) (CH₂Cl₂), can aid in the separation and purification of the final product. beilstein-journals.org

Research has demonstrated that this method is suitable for a range of aromatic amines, including those with electron-withdrawing groups like the nitro group. beilstein-journals.org However, challenges can arise, such as the potential for side reactions. For instance, in the case of 4-nitroaniline, a partial reduction of the nitro group has been observed, leading to the formation of byproducts. beilstein-journals.orgresearchgate.net

The following table summarizes research findings on the synthesis of aryl isothiocyanates under aqueous conditions, providing insights into the reaction parameters that would be relevant for the synthesis of this compound.

Table 1: Synthesis of Electron-Deficient Aryl Isothiocyanates in Aqueous Conditions

| Entry | Starting Amine | Base | Desulfurizing Agent | Solvent System | Reaction Time (dithiocarbamate formation) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Fluoroaniline | K₂CO₃ | TCT | H₂O/DMF | 1.5 h | 94 | beilstein-journals.org |

| 2 | 4-Chloroaniline | K₂CO₃ | TCT | H₂O/DMF | 2.0 h | 95 | beilstein-journals.org |

| 3 | 4-Bromoaniline | K₂CO₃ | TCT | H₂O/DMF | 2.0 h | 96 | beilstein-journals.org |

| 4 | 4-Iodoaniline | K₂CO₃ | TCT | H₂O/DMF | 2.0 h | 95 | beilstein-journals.org |

| 5 | 4-(Trifluoromethyl)aniline | K₂CO₃ | TCT | H₂O/DMF | 12 h | 91 | beilstein-journals.org |

| 6 | 4-Cyanoaniline | K₂CO₃ | TCT | H₂O/DMF | 12 h | 92 | beilstein-journals.org |

| 7 | 4-Aminoacetophenone | K₂CO₃ | TCT | H₂O/DMF | 12 h | 90 | beilstein-journals.org |

| 8 | 4-Nitroaniline | K₂CO₃ | TCT | H₂O/DMF | 12 h | 13 | beilstein-journals.orgresearchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Chemical Reactivity and Mechanistic Investigations of 2 Nitrophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The core reactivity of 2-nitrophenyl isothiocyanate is characterized by the nucleophilic addition to the carbon atom of the isothiocyanate moiety. The electron-deficient nature of this carbon, enhanced by the adjacent electronegative nitrogen and sulfur atoms and the nitro group on the phenyl ring, makes it a prime target for nucleophiles.

Reactivity with Amines: Aminolysis Pathways

The reaction of isothiocyanates with primary and secondary amines, known as aminolysis, yields thiourea (B124793) derivatives. This reaction is fundamental and has been a subject of detailed mechanistic and kinetic studies. For instance, this compound reacts with pyridin-2-ylamine to produce 2-nitrophenyl(2-pyridyl)thiourea. fishersci.comcookechem.com

Kinetic Studies of Aminolysis Reactions

Kinetic investigations into the aminolysis of aryl isothiocyanates, such as the closely related p-nitrophenyl isothiocyanate, in aprotic solvents like diethyl ether and iso-octane have revealed complex rate laws. rsc.orgrsc.org Many of these reactions exhibit kinetic terms that are second order with respect to the amine concentration. rsc.orgrsc.org This indicates that the amine plays a dual role, acting as both the nucleophile and a catalyst. rsc.orgrsc.org

The general rate equation can often be expressed as: rate = k₂[Isothiocyanate][Amine] + k₃[Isothiocyanate][Amine]²

The observed second-order rate constant, k_obs_, therefore, follows the relationship: k_obs_ = k₂ + k₃[Amine]

Studies on p-nitrophenyl isothiocyanate with various amines have shown that the reaction proceeds via an intermediate, with the detailed behavior suggesting that the rate is influenced by the amine's structure and basicity. rsc.orgrsc.org

Table 1: Kinetic Data for the Aminolysis of p-Nitrophenyl Isothiocyanate with n-Butylamine in Diethyl Ether at 25.0 °C (Data adapted from studies on a structural isomer for illustrative purposes)

| [n-Butylamine] (mol dm⁻³) | 10³ k_obs (s⁻¹) |

| 0.051 | 1.18 |

| 0.102 | 2.50 |

| 0.153 | 4.00 |

| 0.204 | 5.50 |

| 0.255 | 7.20 |

Proposed Mechanistic Intermediates in Aminolysis

The mechanism for the aminolysis of aryl isothiocyanates is generally proposed to occur in a stepwise fashion. rsc.orgrsc.orgugent.be The initial step involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a zwitterionic tetrahedral intermediate (T±). ugent.be

This intermediate is typically unstable and undergoes further reaction. Kinetic evidence suggests the formation of a 1:1 amine-isothiocyanate intermediate. rsc.orgrsc.org This intermediate then undergoes a prototropic rearrangement (proton transfer) to form the final thiourea product. rsc.orgrsc.org The second-order term in the rate law arises from a second amine molecule catalyzing this proton transfer step. rsc.orgrsc.org

The proposed pathway is:

Nucleophilic Attack: Formation of a 1:1 tetrahedral intermediate. Ar-N=C=S + R₂NH ⇌ Ar-N⁻-C(=S)-N⁺H R₂

Proton Transfer (Catalyzed): A second amine molecule facilitates the proton transfer to yield the thiourea. Ar-N⁻-C(=S)-N⁺H R₂ + R₂NH → Ar-NH-C(=S)-NR₂ + R₂N⁺H₂

Catalytic Effects on Aminolysis Reactions

As noted, the aminolysis reaction is often base-catalyzed by the amine reactant itself. rsc.orgrsc.org The efficiency of this catalysis depends on the amine's basicity and steric hindrance.

External catalysts can also influence the reaction rate. Studies on the aminolysis of p-nitrophenyl isothiocyanate have shown that carboxylic acids can have a dual effect. rsc.orgrsc.org

Inhibition: With strongly basic amines, carboxylic acids can form inactive amine-acid complexes, effectively removing the amine nucleophile and inhibiting the reaction. rsc.orgrsc.org

Catalysis: With weaker bases, where complex formation is negligible, carboxylic acids can catalyze the aminolysis, likely by facilitating the prototropic rearrangement of the intermediate. rsc.orgrsc.org

In contrast, the thiourea product typically has a negligible catalytic effect on the reaction when an excess of the amine is present. rsc.orgrsc.org

Reactivity with Oxygen-Containing Nucleophiles

This compound reacts with oxygen-containing nucleophiles such as water and alcohols, although generally at a slower rate than with amines.

The compound is known to hydrolyze in the presence of water. fishersci.comcookechem.com Detailed studies on the hydrolysis of the analogous p-nitrophenyl isothiocyanate in aqueous acid reveal that the reaction is significantly promoted by soft metal ions like Ag⁺ and Hg²⁺. rsc.org The final organic product of this hydrolysis is the corresponding amine, p-nitroaniline. rsc.org The proposed mechanism involves an initial pre-equilibrium complex between the isothiocyanate and the metal ion, followed by a rate-determining attack of a water molecule. rsc.org This forms a metal derivative of a thiocarbamic acid, which then rapidly decomposes. rsc.org

The reaction with alcohols yields thiocarbamates. Kinetic studies on the addition of alcohols to p-nitrophenyl isocyanate (a related electrophile) suggest a mechanism involving slow attack by both alcohol monomers and self-associated alcohol trimers, with the trimeric form being more reactive. rsc.org A similar pathway can be inferred for the reaction with isothiocyanates.

Reactivity with Sulfur-Containing Nucleophiles

The isothiocyanate group readily reacts with sulfur-centered nucleophiles. For example, the reaction of p-nitrophenyl isothiocyanate with 2-aminobenzenethiol in the presence of an iron catalyst (Fe(NO₃)₃·9H₂O) and a base (Na₂CO₃) in water yields the corresponding 2-aminobenzothiazole (B30445) derivative in high yield (84%). clockss.org This transformation involves an initial nucleophilic attack by the thiol group followed by an intramolecular cyclization. clockss.org

The reaction with simple thiols, such as benzyl (B1604629) mercaptan, leads to the formation of dithiocarbamate (B8719985) esters. google.com This reaction can be catalyzed by organometallic complexes. google.com Furthermore, base-catalyzed "thiol-isocyanate" click reactions have been demonstrated for isocyanates, and similar reactivity is expected for isothiocyanates to form dithiocarbamates. researchgate.net The base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), activates the thiol for a more rapid nucleophilic attack. researchgate.net

Table 2: Iron-Catalyzed Reaction of p-Nitrophenyl Isothiocyanate with 2-Aminobenzenethiol (Data for a structural isomer illustrates reactivity with sulfur nucleophiles)

| Reactants | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temperature | Product | Yield (%) |

| p-Nitrophenyl isothiocyanate + 2-Aminobenzenethiol | Fe(NO₃)₃·9H₂O | Na₂CO₃ | H₂O | 80 °C | N-(4-nitrophenyl)benzo[d]thiazol-2-amine | 84 clockss.org |

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) of this compound is a heterocumulene system that readily participates in various cycloaddition reactions. The reactivity is primarily centered on the C=S double bond, which acts as a potent dipolarophile and dienophile. These reactions provide effective routes to a wide array of sulfur and nitrogen-containing heterocyclic compounds.

One notable example involves the reaction of 3-aroylaziridines with aryl isothiocyanates. While a specific study on the 2-nitro isomer is not detailed, the reaction with the analogous p-nitrophenyl isothiocyanate provides significant insight. The process is understood to proceed via the thermal cleavage of the aziridine (B145994) ring to form an azomethine ylid. This 1,3-dipole then undergoes a concerted [2+3] cycloaddition with the C=S bond of the isothiocyanate. cdnsciencepub.com This reaction is highly selective for the thiocarbonyl group, which demonstrates significant activity as a dipolarophile, leading to the formation of substituted 4-thiazoline rings. cdnsciencepub.com

[3+2] Annulation and Related Cycloadditions

[3+2] Annulation, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. Aryl isothiocyanates, including the nitrophenyl derivatives, are effective partners in these transformations. For instance, N-sulfonylaziridines react with aryl isothiocyanates in the presence of a Lewis acid catalyst in a formal [3+2] cycloaddition. nih.gov This reaction leads to the synthesis of iminothiazolidines with a high degree of control over the chemical and stereochemical outcome. nih.gov

Another significant class of [3+2] cycloadditions involves allenes, as developed in Lu's [3+2] cycloaddition methodology. rsc.org These reactions have become a versatile tool for creating highly functionalized five-membered carbo- and heterocycles. While direct examples with this compound are not prominent in seminal reports, the general reactivity of isothiocyanates as the 2π component in these reactions is well-established.

Furthermore, organocatalytic enantioselective [3+2] cycloaddition reactions have been developed using isothiocyanate derivatives to produce complex spirocyclic compounds containing multiple stereocenters. researchgate.net These reactions highlight the utility of the isothiocyanate moiety as a key building block in asymmetric synthesis.

Mechanisms of Specific Transformations

The reactions of this compound are often intricate, with mechanisms that can be influenced by catalysts, reagents, and solvent conditions. Detailed kinetic and computational studies, often performed on closely related analogs like p-nitrophenyl isothiocyanate, have been instrumental in elucidating these reaction pathways.

A well-studied example is the aminolysis of p-nitrophenyl isothiocyanate. Kinetic studies have shown that these reactions often exhibit second-order dependence on the amine concentration. rsc.orgrsc.org This observation supports a mechanism that proceeds through a 1:1 amine-isothiocyanate intermediate. The subsequent and rate-determining step is a prototropic rearrangement of this intermediate, which is catalyzed by a second molecule of the amine, leading to the final thiourea product. rsc.orgrsc.org

Role of Specific Catalysts and Reagents in Reaction Pathways

Catalysts and specific reagents play a pivotal role in directing the reactivity and selectivity of transformations involving this compound and its analogs.

Triethylamine (B128534) (TEA): In the reaction between N-arylcyanothioformamides and aryl isothiocyanates, triethylamine is used as a catalyst. mdpi.com Its role is to deprotonate the N-arylcyanothioformamide, generating an ambident nucleophilic anion. The regioselectivity of the subsequent cyclization is highly dependent on the solvent. In solvents like DMF, the reaction proceeds via nucleophilic attack from the nitrogen atom of the anion onto the isothiocyanate carbon, leading exclusively to imidazolidineiminodithiones. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts in reactions involving isothiocyanates. For example, NHCs catalyze the condensation of heteroallenes like 4-nitrophenyl isothiocyanate to form zwitterionic dihydropyrimidinium imidothiolate products. acs.org The NHC catalyst first adds to the electrophilic carbon of the isothiocyanate, activating it for subsequent reactions.

Lewis Acids: Lewis acids such as zinc(II) halides are effective in mediating stereoselective [3+2] cycloadditions between N-sulfonylaziridines and isothiocyanates. nih.gov The Lewis acid is believed to coordinate to the aziridine nitrogen, facilitating ring-opening and the formation of an ion pair, which then reacts with the isothiocyanate to form the thiazolidine (B150603) ring with high diastereoselectivity. nih.gov

The table below summarizes the conditions for a regioselective synthesis involving p-nitrophenyl isothiocyanate, which illustrates the influence of the solvent and catalyst on the reaction outcome.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Ratio (Isomer 18 / Isomer 17) |

| N-phenylcyanothioformamide | 4-nitrophenyl isothiocyanate | TEA (20 mol%) | Toluene | 0:100 |

| N-phenylcyanothioformamide | 4-nitrophenyl isothiocyanate | TEA (20 mol%) | Acetonitrile (B52724) | 0:100 |

| N-phenylcyanothioformamide | 4-nitrophenyl isothiocyanate | TEA (20 mol%) | Dichloromethane (B109758) | 0:100 |

| N-phenylcyanothioformamide | 4-nitrophenyl isothiocyanate | TEA (20 mol%) | DMF | 100:0 |

| N-phenylcyanothioformamide | 4-nitrophenyl isothiocyanate | TEA (20 mol%) | DMSO | 100:0 |

| Data sourced from a study on the regioselective synthesis of imidazolidineiminodithiones, where Isomer 18 is the N-attack product and Isomer 17 is the S-attack product. mdpi.com |

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, transition states, and reactivity of nitrophenyl isothiocyanates. Although many studies focus on the more common p-nitro isomer or the corresponding isocyanate, the principles are broadly applicable.

DFT calculations using the B3LYP functional (e.g., B3LYP/6-311++G(d,p)) are employed to optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO). nanobioletters.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For 4-nitrophenyl isocyanate, this gap was calculated to be 4.516 eV, and Molecular Electrostatic Potential (MEP) maps identify the electrophilic and nucleophilic sites, predicting the molecule's reactive behavior. nanobioletters.com

In the catalyzed reaction of N-arylcyanothioformamides with isothiocyanates, DFT computations (at the B3LYP-D4/def2-TZVP level in an implicit DMF solvent model) were used to rationalize the observed regioselectivity. mdpi.com The calculations focused on elucidating the initial electron flow between the reactants. By analyzing the atomic charges, electrostatic potential, and molecular orbitals, the computations supported a mechanism where, in DMF, the N-attack pathway is favored, leading to the experimentally observed product. mdpi.com

Theoretical studies on the nucleophilic substitution reactions of related phenyl carbonyl isothiocyanates with pyridines have also been conducted. ugent.be These investigations model the reaction in both the gas phase and in a continuum solvent model, identifying a stepwise mechanism with a zwitterionic tetrahedral intermediate. Such studies help in understanding the influence of substituents on the reaction rates and mechanism. ugent.be

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Construction of Nitrogen-Containing Heterocyclic Frameworks

The electrophilic carbon atom of the isothiocyanate group in 2-Nitrophenyl isothiocyanate serves as a prime target for nucleophilic attack, while the ortho-nitro group significantly influences the reactivity and subsequent cyclization pathways of the resulting intermediates. This dual functionality makes it an invaluable tool for constructing a variety of heterocyclic systems.

Synthesis of Thioureas and Their Derivatives

The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically straightforward, involving the nucleophilic addition of the amine to the central carbon of the isothiocyanate. nih.govresearchgate.net

The general scheme for this synthesis is as follows:

Reactants: this compound and a primary or secondary amine.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. A subsequent proton transfer results in the stable thiourea (B124793) derivative.

Significance: The resulting N-(2-nitrophenyl)thioureas are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex heterocycles. The nitro group can be further modified, for instance, by reduction to an amino group, opening up additional synthetic possibilities. nih.gov

Recent research has focused on developing more environmentally friendly methods for this synthesis. A notable "green" one-pot method for preparing nitro-N,N'-diaryl thioureas has been developed using cyrene as a biodegradable solvent, achieving almost quantitative yields. nih.gov This approach presents a sustainable alternative to traditional solvents like THF. nih.gov

Table 1: Examples of Amines Used in Thiourea Synthesis

| Amine Type | Example | Resulting Product |

| Primary Aliphatic Amine | Cyclohexylamine | N-Cyclohexyl-N'-(2-nitrophenyl)thiourea |

| Primary Aromatic Amine | Aniline (B41778) | N-Phenyl-N'-(2-nitrophenyl)thiourea |

| Secondary Amine | Piperidine | 1-(2-Nitrophenylthiocarbamoyl)piperidine |

Annulation Reactions Leading to Benzoxazoles

While direct synthesis of benzoxazoles using this compound is less commonly documented, the general strategy of annulation reactions between 2-nitrophenols and aryl isothiocyanates provides a pathway to 2-aminobenzoxazoles. nih.gov In these reactions, an iron(III) acetylacetonate (B107027) catalyst, in conjunction with elemental sulfur and a base like sodium hydroxide (B78521) in a solvent such as DMSO, facilitates the cyclization. The process involves the in-situ reduction of the nitro group of the 2-nitrophenol (B165410) and subsequent cyclization with the isothiocyanate. Although specific examples detailing the use of this compound as the coupling partner are not prevalent in the literature, the established methodology for other aryl isothiocyanates suggests its potential applicability.

Formation of Imidazolidineiminodithiones

The synthesis of imidazolidineiminodithiones involving this compound is not a widely reported application in the surveyed scientific literature. This particular heterocyclic framework represents a highly specialized class of compounds, and its construction from this compound does not appear to be a common or established synthetic route.

Synthesis of 2-Aminobenzothiazoles

This compound is a key precursor for synthesizing 2-aminobenzothiazoles, where the resulting amino group is substituted with the 2-nitrophenyl moiety. These syntheses often proceed through the formation of a thiourea intermediate followed by an intramolecular cyclization.

One established method involves the reaction of an aniline with an isothiocyanate to form an N,N'-diarylthiourea, which is then cyclized. scholarsresearchlibrary.com For example, reacting an appropriate aniline with this compound would yield an N-aryl-N'-(2-nitrophenyl)thiourea. This intermediate can then undergo oxidative cyclization to form the corresponding 2-(2-nitrophenylamino)benzothiazole. scholarsresearchlibrary.comnih.gov

Alternative modern approaches include:

Solid-Phase Synthesis: A traceless solid-supported protocol allows for the generation of a library of 2-aminobenzothiazole (B30445) derivatives. This method starts with a resin-bound acyl-isothiocyanate which reacts with anilines to form N-acyl, N'-phenyl-thioureas that are subsequently cyclized. nih.gov

Catalytic Methods: A method for synthesizing 2-aminobenzothiazoles involves the reaction of 2-haloanilines with isothiocyanates using a ligand-free nickel catalyst. acs.orgnih.gov

Synthesis of 1,3,4-Oxadiazolines

This compound is utilized in the synthesis of 2-imino-1,3,4-oxadiazolines. This transformation is achieved through an aerobic oxidative annulation of acylhydrazides with the isothiocyanate. nih.govacs.org

The reaction typically involves:

Reagents: An acylhydrazide, this compound, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Conditions: The reaction is carried out under an oxygen atmosphere at elevated temperatures. nih.gov

Mechanism: The process is thought to proceed via the aerobic oxidation of the acylhydrazide to an N-acyldiazene, followed by a DMAP-mediated annulation with the isothiocyanate. nih.gov

This method demonstrates good functional group tolerance, and phenyl isothiocyanates bearing electron-withdrawing groups, such as the nitro group in this compound, undergo the annulation efficiently to produce the corresponding 2-(2-nitrophenylimino)-1,3,4-oxadiazolines in good to high yields. nih.govacs.org

Derivatization for Thiadiazole Compounds

The derivatization of this compound is a key step in the synthesis of various thiadiazole compounds. The isothiocyanate itself is not directly cyclized into a thiadiazole ring, but rather, it is first converted into a thiourea or a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization to form the desired thiadiazole core. nih.govnih.govresearchgate.net

Synthesis of 1,3,4-Thiadiazoles: A common route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the reaction of an acid hydrazide with an isothiocyanate to form a 1-acylthiosemicarbazide. For instance, reacting an appropriate acid hydrazide with this compound would yield an N-(2-nitrophenyl)acylthiosemicarbazide. This intermediate can then be cyclized, often under acidic conditions or using a dehydrating agent, to form the 2-(2-nitrophenylamino)-1,3,4-thiadiazole ring. mdpi.comisres.org

Role as a Key Intermediate in Complex Molecule Construction

This compound serves as a versatile and crucial building block in the synthesis of a variety of complex organic molecules, particularly nitrogen- and sulfur-containing heterocycles. Its utility stems from the reactive isothiocyanate group (-N=C=S) which can readily react with a wide range of nucleophiles. This reactivity allows for the construction of elaborate molecular scaffolds from a relatively simple starting material.

A primary application is in the synthesis of thiourea derivatives. The reaction of this compound with primary or secondary amines leads to the corresponding N-(2-nitrophenyl)thioureas. These thioureas are not merely final products but are themselves valuable intermediates for the synthesis of more complex heterocyclic systems. For example, they are precursors for the synthesis of 2-thioxo-quinazolinones and 2-imino-thiazolines.

Furthermore, this compound is instrumental in constructing fused heterocyclic systems. Research has shown its use as a starting material in multi-step syntheses to produce complex structures like 5,6,7,8-tetrahydroisoquinolines bearing a 2-nitrophenyl group researchgate.net. In these synthetic pathways, the isothiocyanate moiety is transformed through cyclocondensation reactions, demonstrating its role in facilitating the assembly of polycyclic frameworks researchgate.net. The presence of the nitro group in the ortho position also offers a handle for further chemical transformations, such as reduction to an amino group, which can then participate in subsequent cyclization reactions, thereby expanding the molecular complexity.

The compound is also employed in Friedel-Crafts-type reactions with electron-rich arenes to produce thioamides rsc.org. This highlights its function as a thiocarbamoylating agent, enabling the introduction of the C(=S)NAr fragment into various aromatic systems. The resulting thioamides are important structural motifs in medicinal chemistry and material science.

Table 1: Examples of Complex Molecules Derived from this compound

| Precursor | Reagent/Reaction Type | Resulting Complex Molecule/Scaffold |

|---|---|---|

| This compound | Primary/Secondary Amines | N-(2-nitrophenyl)thiourea derivatives |

| This compound | Cyclocondensation Reactions | 5,6,7,8-Tetrahydroisoquinolines researchgate.net |

| N-(2-nitrophenyl)thioureas | Intramolecular Cyclization | 2-Thioxo-quinazolinones |

| N-(2-nitrophenyl)thioureas | Reaction with α-haloketones | 2-Imino-thiazolines |

| This compound | Electron-rich Arenes (Friedel-Crafts) | N-(2-nitrophenyl)thioamides rsc.org |

Regioselective Synthesis Strategies Utilizing this compound

Regioselectivity, the control of the direction of bond formation in a chemical reaction, is a critical aspect of modern organic synthesis. This compound presents an interesting case for regioselective reactions due to the presence of multiple electrophilic sites and the electronic influence of the ortho-nitro group. The isothiocyanate functional group (-N=C=S) itself contains two potential sites for nucleophilic attack: the central carbon atom and, to a lesser extent, the sulfur atom. Additionally, the aromatic ring, being activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) researchgate.net.

Strategies to achieve regioselectivity in reactions involving this compound often depend on the nature of the nucleophile and the reaction conditions.

Attack at the Isothiocyanate Carbon: This is the most common and generally preferred reaction pathway. Hard nucleophiles, such as primary and secondary amines, and carbanions will preferentially attack the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of thioureas and related adducts. The reaction is highly regioselective for the carbon center because it is the harder and more electrophilic site compared to the sulfur atom.

Cycloaddition Reactions: Isothiocyanates can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings sci-rad.comlibretexts.org. The regioselectivity of these reactions is governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species youtube.com. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of the isothiocyanate, influencing how it aligns with the HOMO of the dipole. By carefully choosing the dipolarophile and reaction conditions, it is possible to control which regioisomer of the resulting heterocycle is formed. For instance, in reactions with nitrile oxides, the regioselectivity would determine whether a 1,2,4-thiadiazole (B1232254) or a different regioisomeric heterocycle is produced.

Controlling SNAr vs. Addition to the Isothiocyanate: The nitro group strongly activates the ortho and para positions of the benzene (B151609) ring towards nucleophilic attack researchgate.net. In this compound, this means the positions adjacent to the nitro group are activated. To achieve regioselective addition at the isothiocyanate group without competing SNAr, reactions are typically carried out under mild conditions with soft nucleophiles that are more inclined to attack the isothiocyanate carbon. Forcing conditions (high temperature, strong base) with certain nucleophiles could potentially lead to a loss of regioselectivity and the formation of SNAr products. The choice of solvent can also play a role, with polar aprotic solvents often favoring SNAr pathways.

Scalability and Industrial Relevance in Fine Chemical Synthesis

The industrial relevance of this compound is intrinsically linked to its utility in the synthesis of high-value fine chemicals, particularly pharmaceutical and agrochemical intermediates. While specific large-scale production data for this compound is not always publicly detailed, its importance can be inferred from its applications and the general industrial context of isothiocyanate chemistry.

Isothiocyanates as a class are significant building blocks in industrial organic synthesis researchgate.net. The development of scalable and safer methods for their production has been a key focus, moving away from highly toxic reagents like thiophosgene (B130339). Modern industrial methods often involve the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then decomposed to the isothiocyanate. These processes can be optimized for large-scale production, making key intermediates like this compound accessible for industrial applications. A two-step, one-pot reaction using propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as a desulfurating agent represents a practical and scalable method for converting amines to isothiocyanates.

The primary industrial value of this compound lies in its role as a precursor to complex heterocyclic compounds that may possess biological activity. The synthesis of specialized thioamides, quinazolines, and thiazoles are all areas of interest in drug discovery and development. The ability to efficiently construct these scaffolds on a large scale is crucial for the commercial viability of any potential therapeutic agent derived from them. Therefore, the scalability of reactions involving this compound is a critical consideration. Many of the fundamental reactions it undergoes, such as thiourea formation, are typically high-yielding and can be adapted to industrial-scale reactors.

The production of fine chemicals often requires multi-step syntheses where efficiency, cost, and safety are paramount. The use of this compound as a key intermediate allows for the convergent synthesis of complex targets, which is often more efficient than linear synthetic routes on an industrial scale.

Table 2: Industrial Relevance of this compound

| Aspect | Industrial Significance |

|---|---|

| Role in Synthesis | Key intermediate for high-value fine chemicals (e.g., pharmaceuticals, agrochemicals). |

| Accessible Products | Precursor to complex heterocycles such as thioamides, quinazolines, and thiazoles. researchgate.netrsc.org |

| Scalable Synthesis | Benefits from modern, scalable methods for isothiocyanate production that avoid highly toxic reagents. |

| Process Efficiency | Enables convergent synthesis strategies, which are often more efficient for large-scale production of complex molecules. |

| Commercial Availability | Available from various chemical suppliers, indicating its use in research and development, and potentially larger-scale synthesis. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed experimental ¹H NMR data for 2-Nitrophenyl isothiocyanate is not extensively reported in peer-reviewed literature. However, based on the ortho-disubstituted aromatic structure, a complex splitting pattern is anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The four aromatic protons would exhibit multiplets resulting from ortho, meta, and para couplings, with the proton ortho to the electron-withdrawing nitro group expected to be the most downfield-shifted.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides critical information for structural confirmation through its characteristic fragmentation pattern. The mass spectrum is cataloged in the NIST Mass Spectrometry Data Center under number 134879. nih.govnist.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 180, which corresponds to the nominal molecular weight of the compound. nih.gov

The fragmentation pattern is key to identifying the molecule's constituent parts. Major fragments are observed at m/z 90 and 63. nih.gov A plausible fragmentation pathway involves the initial formation of the molecular ion (m/z 180), followed by characteristic losses of the functional groups. The loss of the nitro group (NO₂) and carbon monoxide (CO) could lead to the fragment at m/z 90 (C₆H₄N⁺). Further fragmentation of the aromatic ring system could account for the ion at m/z 63 (C₅H₃⁺).

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Abundance |

| 180 | [M]⁺ (Molecular Ion) | 3rd Highest |

| 90 | [M - NO₂ - CO]⁺ | Top Peak |

| 63 | [C₅H₃]⁺ | 2nd Highest |

Data sourced from PubChem CID 137690. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, the exact mass is a crucial piece of identifying data. The calculated monoisotopic mass for the molecular formula C₇H₄N₂O₂S is 179.99934855 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, providing unambiguous confirmation of the compound's elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, available in the NIST WebBook, displays characteristic absorption bands that confirm the presence of both the isothiocyanate and the nitro groups. nist.gov

The most prominent feature is the strong and sharp absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically appearing in the 2000-2200 cm⁻¹ region. The nitro group (-NO₂) is identified by two distinct stretching vibrations: a strong asymmetric stretch usually found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹. Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2100 | Asymmetric stretch | Isothiocyanate (-N=C=S) |

| ~1530 | Asymmetric stretch | Nitro (-NO₂) |

| ~1350 | Symmetric stretch | Nitro (-NO₂) |

| >3000 | C-H stretch | Aromatic Ring |

Note: Wavenumbers are approximate and based on typical ranges and analysis of the gas-phase spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the analysis of its derivatives provides significant insight into the molecular geometry and intermolecular interactions influenced by the nitrophenyl isothiocyanate framework.

The structural elucidation of compounds synthesized from nitrophenyl isothiocyanates serves as a powerful tool. For instance, the analysis of pyrimidine (B1678525) derivatives, which are investigated for their potential as antimicrobial agents, showcases the utility of this technique. researchgate.net By examining the crystal structure of molecules derived from these precursors, researchers can confirm their molecular framework, identify tautomeric forms, and understand the spatial orientation of substituent groups.

In a representative crystallographic study of a derivative, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the near-orthogonal relationship between the pyrimidyl and phenyl rings was determined, with a dihedral angle of 84.11(6)°. researchgate.net This type of specific structural information is crucial for understanding the molecule's potential biological activity and for designing related compounds. The data obtained from such an analysis provides a definitive structural proof that spectroscopic methods like NMR can only suggest.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₄O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| β (°) | 107.945(2) |

| Volume (ų) | 1425.61(5) |

| Z | 4 |

| Temperature (K) | 160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy is a versatile and non-destructive technique used to measure the absorption of ultraviolet and visible light by a substance. It is particularly valuable for monitoring the progress of chemical reactions by tracking the change in concentration of reactants, products, or intermediates that absorb light in this region. spectroscopyonline.com The principle relies on the direct proportionality between the absorbance of a specific wavelength and the concentration of the absorbing species (Beer-Lambert law).

Reactions involving this compound can be effectively monitored using this method because the nitrophenyl group and the isothiocyanate functional group are chromophores—parts of a molecule that absorb light. When this compound reacts, for example, to form a thiourea (B124793) derivative, the electronic environment of the chromophore changes. This change results in a shift in the wavelength of maximum absorption (λmax) or a change in the intensity of the absorption, which can be tracked over time to determine the reaction kinetics. nih.govrsc.org

For example, studies on related isothiocyanates show distinct spectral shifts during reactions. Allyl isothiocyanate exhibits a maximum absorption at 240 nm, but as it hydrolyzes to the corresponding thiourea in an alkaline medium, the peak shifts to 226 nm. researchgate.net Similarly, the reaction of 4-nitrophenyl isothiocyanate to form thiosemicarbazide (B42300) sensors results in products with new, strong absorption bands. The appearance of these new bands, often accompanied by a distinct color change, allows for the spectrophotometric monitoring of the reaction's progress. rsc.org

| Compound/Reaction Stage | λmax (nm) | Observation | Reference |

|---|---|---|---|

| Allyl isothiocyanate (reactant) | 240 | Initial absorption peak in neutral/acidic solution. | researchgate.net |

| Allyl isothiocyanate hydrolysis product (thiourea) | 226 | Shift in absorption peak upon reaction in alkaline solution. | researchgate.net |

| Diarylthiosemicarbazide from 4-nitrophenyl isothiocyanate | 352 | Initial absorption of the sensor molecule. | rsc.org |

| Diarylthiosemicarbazide after reaction with anions | 308 and 392 | Appearance of new bands indicating product formation. | rsc.org |

In-Depth Computational Analysis of this compound Remains an Open Area of Research

Computational chemistry offers a robust framework for exploring the intricacies of chemical compounds. Techniques like DFT are routinely used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. Molecular dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions with other chemical species over time. Furthermore, computational modeling is instrumental in mapping reaction pathways, identifying transition states, and determining the energetics of chemical transformations.

However, the application of these sophisticated computational tools to thoroughly characterize this compound has not been extensively documented. General principles of computational chemistry and studies on analogous compounds—such as other nitro-substituted aromatic systems or different isothiocyanates—can offer some predictive insights. For instance, research on related phenylthiocyanates has utilized semi-empirical methods to explore their reactivity profiles. Similarly, DFT studies on various nitroaromatic compounds have successfully elucidated their electronic structures and properties.

Nevertheless, without direct computational studies on this compound, a detailed, data-driven analysis of its specific computational and theoretical chemistry, as outlined in the requested sections, cannot be constructed. The scientific community has yet to publish in-depth research covering the DFT calculations of its electronic structure, molecular dynamics simulations of its reactivity, mechanistic insights from computational modeling, predictions of its reactivity and selectivity, or a detailed analysis of its reaction energetics and transition states. Therefore, these aspects of this compound's chemical nature remain a promising area for future computational investigation.

Derivatization Strategies and Analytical Methodologies

Utilization as a Derivatization Reagent for Analytical Applications

Derivatization with 2-NPTC serves two primary purposes in analytical chemistry: it can introduce a chromophore or an easily ionizable group to facilitate detection, and it can alter the physicochemical properties of the analyte to improve its chromatographic behavior. The presence of the nitrophenyl group is key to its utility in modern analytical techniques.

Enhancing Detection in Liquid Chromatography-Mass Spectrometry (LC-MS)

In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS), chemical derivatization is a powerful strategy to improve the sensitivity and selectivity of analysis for compounds that exhibit poor ionization efficiency or lack characteristic fragmentation patterns. thermofisher.com While direct research on 2-NPTC is limited, the principles of its utility can be understood from studies on closely related nitrophenyl derivatives used in LC-MS analysis.

The introduction of a nitrophenyl group via derivatization enhances the detectability of analytes in several ways. For complex analyses, such as determining amino acids in biological samples, a derivatizing agent containing a 2-nitrophenyl moiety has been shown to be highly effective for ultra-high-performance-liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com

A key advantage is the generation of a specific and highly characteristic fragment ion during tandem mass spectrometry (MS/MS). For instance, a reagent with a 2-nitrophenylsulfonyl group, when used to derivatize amino acids, produced a common fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S) upon collision-induced dissociation (CID). mdpi.com This common fragment provides a basis for highly selective and sensitive detection methods, such as selected reaction monitoring (SRM) or precursor ion scanning, allowing for the reliable quantification of derivatized analytes even in complex matrices. mdpi.com

The thiourea (B124793) linkage formed by the reaction of an isothiocyanate with an amine is also readily cleavable under CID conditions. thermofisher.com Studies on m-nitrophenyl isothiocyanate, a positional isomer of 2-NPTC, confirmed that the C-N bond of the resulting thiourea structure is efficiently cleaved, yielding a single, intense product ion that is ideal for MS/MS detection. thermofisher.com This suggests that 2-NPTC derivatives would behave similarly, providing a robust method for enhancing LC-MS detection.

| Feature | Benefit for LC-MS Analysis | Source |

| Introduction of Nitrophenyl Group | Enhances ionization efficiency and provides a UV-active chromophore. | mdpi.com |

| Formation of Thiourea Linkage | Creates a specific bond that is readily cleavable in MS/MS experiments. | thermofisher.com |

| Generation of Specific Fragment Ions | Allows for highly selective and sensitive detection by producing a characteristic product ion upon fragmentation. | mdpi.com |

This table summarizes the expected benefits of using 2-Nitrophenyl isothiocyanate as a derivatization reagent in LC-MS, based on the performance of analogous compounds.

Application in Amino Acid Sequence Determination (e.g., Edman Degradation Principle)

The cornerstone of automated protein sequencing for many years has been the Edman degradation, a method for sequentially removing amino acid residues from the N-terminus of a peptide. rjeid.comresearchgate.net The classical Edman reagent is phenyl isothiocyanate (PITC). researchgate.netresearchgate.net The process involves two key steps: a coupling reaction and a cleavage reaction.

Coupling: Under mildly alkaline conditions, the N-terminal amino group of a peptide attacks the PITC molecule to form a phenylthiocarbamoyl-peptide (PTC-peptide). rjeid.com

Cleavage: The peptide bond adjacent to the derivatized N-terminal residue is then cleaved under anhydrous acidic conditions (e.g., using trifluoroacetic acid), releasing the terminal amino acid as a thiazolinone derivative, while the rest of the peptide chain remains intact for the next cycle. rjeid.comresearchgate.net The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH) amino acid, which is identified by chromatography. rjeid.com

While PITC is the traditional reagent, analogues containing different substituents on the phenyl ring can be used to modify the properties of the resulting thiohydantoin derivative. For example, fluorescent isothiocyanates can be employed to create highly sensitive fluorescent thiohydantoins for sequencing minute amounts of peptide. researchgate.net

Following this principle, this compound can be proposed as an analogue of PITC for Edman degradation. The reaction would proceed in the same manner, yielding a 2-nitrophenylthiohydantoin (NPTH) amino acid derivative at the end of each cycle. The primary advantage would be the introduction of a strong chromophore (the nitro group), which would facilitate the detection of the released NPTH-amino acid by UV-Vis spectrophotometry at a wavelength distinct from the standard PTH derivatives. Although this application is theoretically sound, the use of 2-NPTC specifically for this purpose is not widely documented in mainstream literature, which has largely focused on PITC and fluorescent or radio-labeled alternatives for enhancing sensitivity.

Strategies for Improving Chromatographic Performance

The chromatographic performance of derivatized analytes is critical for their successful separation and quantification. Derivatization with 2-NPTC alters the polarity of the parent molecule, generally making it more hydrophobic, which is advantageous for retention and separation on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

Research on a closely related compound, 4-methoxy-2-nitrophenyl-isothiocyanate, used for the analysis of glutathione, demonstrates the typical chromatographic behavior of such derivatives. researchgate.net The resulting derivative was successfully separated using RP-HPLC with a C18 column and detected via its strong UV absorbance. researchgate.net

Key strategies to optimize the chromatographic performance of 2-NPTC derivatives include:

Column Selection: C18 (octadecylsilyl) columns are the standard choice for separating these relatively nonpolar derivatives due to their hydrophobic stationary phase.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the gradient and proportion of the organic modifier is the primary way to control the retention and resolution of the derivatives.

Temperature Control: Maintaining a constant and optimized column temperature can improve peak symmetry and separation efficiency.

Use of Superficially Porous Particles (SPPs): Modern HPLC columns packed with SPPs instead of traditional fully porous particles can provide significantly higher efficiency and resolution, allowing for faster separations without sacrificing performance.

| Parameter | Details from Analogous Study (4-methoxy-2-nitrophenyl-isothiocyanate derivative) | Source |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Derivative Retention Time | 22.3 minutes | researchgate.net |

| Derivative Absorption Maximum (λmax) | 398 nm | researchgate.net |

| Detection Method | UV-Vis Diode Array Detector | researchgate.net |

This table presents chromatographic data for a derivative of a close analogue of 2-NPTC, illustrating the expected analytical conditions and properties.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Transformations

The transformation of 2-nitrophenyl isothiocyanate is greatly enhanced by the development of sophisticated catalytic systems. Both organocatalysis and transition-metal catalysis have emerged as powerful tools to control the reactivity of the isothiocyanate group, enabling the synthesis of complex molecules under mild conditions.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been identified as potent organocatalysts for reactions involving isothiocyanates. nih.gov NHCs can activate substrates in various ways, and in the context of isothiocyanate chemistry, they often engage in cycloaddition reactions. For example, NHC-catalyzed reactions between ketenes and isothiocyanates, such as the structurally related p-nitrophenyl isothiocyanate, can be directed to form different products. By carefully selecting the NHC catalyst structure, the reaction can favor either a [2+2] cycloaddition to yield 4-thioxo-2-azetidinones or a [2+2+2] cycloaddition. nih.gov The intrinsic nucleophilicity of the NHC is a key factor in its catalytic efficacy. nih.gov

Transition-Metal Catalysis: Transition metals offer unique catalytic cycles for activating and transforming isothiocyanates. Iron catalysis, for instance, provides an efficient and environmentally friendly method for synthesizing 2-aminobenzothiazoles. A one-pot reaction between 2-aminobenzenethiols and isothiocyanates (including the nitro-substituted variant) can be catalyzed by iron(III) nitrate (B79036) nonahydrate in water, a green solvent. nih.gov This tandem addition/cyclization reaction proceeds under ligand-free conditions, highlighting its practicality and efficiency. nih.gov Other transition metals like palladium are also used in catalytic C-H bond functionalization and cross-coupling reactions, expanding the toolkit for isothiocyanate transformations. nih.gov

Exploration of New Reaction Pathways and Multicomponent Reactions

Researchers are actively exploring novel synthetic routes that leverage the unique reactivity of this compound. These explorations are leading to the discovery of new reaction pathways and the design of elegant multicomponent reactions (MCRs).

Cycloaddition Reactions: The isothiocyanate moiety is an excellent partner in various cycloaddition reactions, serving as a building block for five- and six-membered heterocycles. 222.198.130

[2+3] Cycloadditions: Reactions between 3-aroylaziridines and aryl isothiocyanates (including p-nitrophenyl isothiocyanate) can proceed via a [2+3] cycloaddition pathway. This involves the thermal cleavage of the aziridine (B145994) to form an azomethine ylid, which then adds to the C=S bond of the isothiocyanate to produce substituted 4-thiazolines. acs.org

[2+2] and [2+2+2] Cycloadditions: As mentioned, N-heterocyclic carbene catalysis can steer the reaction of ketenes and aryl isothiocyanates toward either [2+2] or [2+2+2] cycloaddition products, demonstrating the tunability of these reaction pathways. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov this compound is a valuable component in such reactions. An organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines and 2-isothiocyanato-1-indanones has been developed to construct novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high diastereoselectivity and enantioselectivity. chemrxiv.org These reactions rapidly generate molecular complexity from simple starting materials. thieme-connect.comcymitquimica.com

Green Chemistry Approaches in Isothiocyanate Utilization

In line with the growing demand for sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis and utilization of isothiocyanates.

A prime example is the catalyst-free hydrophosphinylation of isothiocyanates. mdpi.com This method proceeds under low-solvent conditions, often using the bioderived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), and is highly atom-economical. acs.org The reaction of various aryl isothiocyanates, including the electron-deficient 4-nitrophenyl isothiocyanate, with diphenylphosphine (B32561) oxide proceeds efficiently at room temperature without the need for a catalyst, producing phosphinylthiocarboxamides in excellent yields. mdpi.comacs.orgcardiff.ac.uk This approach avoids the use of toxic catalysts and chlorinated solvents, significantly reducing the environmental impact. cardiff.ac.uk

Furthermore, conducting reactions in water is a key goal of green chemistry. The iron-catalyzed one-pot synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiols and isothiocyanates is effectively performed in water, showcasing a practical and sustainable synthetic route. nih.gov Other green techniques, such as microwave-assisted synthesis, can also accelerate reactions and improve energy efficiency. nih.gov

Design of Structurally Complex Scaffolds from this compound

The diverse reactivity of this compound makes it an ideal starting point for the synthesis of structurally complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. nih.gov

The power of multicomponent reactions is particularly evident in the construction of intricate scaffolds. The organocatalyzed asymmetric tandem reaction that produces spirocyclic compounds with contiguous tertiary and quaternary stereocenters is a testament to this approach. chemrxiv.org By carefully choosing reaction partners and catalysts, chemists can use this compound to build complex, three-dimensional structures in a single step.

Addition-cyclization reactions provide another route to complex heterocycles. Acyl isothiocyanates, for example, react with various nucleophiles to generate a wide array of heterocyclic systems, including 1,2,4-triazoles, 1,3-diazines, and 1,3-oxazines, demonstrating the potential for building diverse molecular libraries from isothiocyanate precursors. researchgate.net The presence of the nitro group on the phenyl ring of this compound offers an additional functional handle that can be used for further synthetic transformations, allowing for a diversity-oriented synthesis approach to complex molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of isothiocyanate chemistry with continuous flow and automated synthesis platforms represents a significant leap forward, addressing challenges related to stability, safety, and scalability. nih.gov

Isothiocyanates can be unstable, making their synthesis and immediate use beneficial. nih.gov Flow chemistry platforms enable the on-demand generation of isothiocyanates from precursors, followed by their direct introduction into a subsequent reaction stream without isolation. nih.govvapourtec.com This approach minimizes decomposition and avoids the handling of potentially hazardous reagents like thiophosgene (B130339). nih.gov

A significant breakthrough is the use of microreactors to handle highly reactive intermediates that are incompatible under standard batch conditions. For example, the generation of isothiocyanate-substituted aryllithiums via halogen-lithium exchange is challenging because the strong organolithium base can react with the isothiocyanate group. researchgate.netthieme-connect.comthieme-connect.com In a flow system, extremely short residence times (on the order of milliseconds) and precise temperature control allow for the formation of the desired aryllithium species, which can then be quenched with an electrophile before it has a chance to decompose or react intramolecularly. researchgate.netthieme-connect.com This "impossible" reaction in batch chemistry becomes feasible in flow, opening up completely new synthetic pathways. This integrated approach allows for multi-step sequences, such as the formation of an isothiocyanate-functionalized aryllithium, reaction with an electrophile, and subsequent reaction of the isothiocyanate group with another nucleophile, all within a single, continuous process. thieme-connect.comthieme-connect.com This technology is ideally suited for future integration with artificial intelligence and machine learning for reaction optimization and discovery. researchgate.net

Data Tables

Table 1: Catalytic Transformations of Nitrophenyl Isothiocyanate Analogues

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ketenes | p-Nitrophenyl isothiocyanate | N-Heterocyclic Carbene (NHC) | 4-Thioxo-2-azetidinones | nih.gov |

| 2-Aminobenzenethiol | 4-Nitrophenyl isothiocyanate | Fe(NO₃)₃·9H₂O | 2-Amino(4-nitrophenyl)benzothiazole | nih.gov |

Table 2: Green Chemistry Approaches with Nitrophenyl Isothiocyanate Analogues

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Hydrophosphinylation | 4-Nitrophenyl isothiocyanate | Diphenylphosphine Oxide | Room Temp | 2-MeTHF | Catalyst-free, bioderived solvent | mdpi.com |

Table 3: Flow Chemistry Applications with Isothiocyanates

| Reaction | Key Intermediate | Technology | Advantage | Reference |

|---|---|---|---|---|

| Halogen-Lithium Exchange | Isothiocyanate-substituted aryllithium | Microreactor | Enables "impossible" reactions, precise control | researchgate.net, thieme-connect.com |

| On-demand Synthesis | Isothiocyanate from chloroxime | Flow reactor with immobilized reagents | Avoids isolation of unstable product | nih.gov |

Q & A

Q. How can researchers confirm the structural identity and purity of 2-nitrophenyl isothiocyanate in synthetic workflows?

To confirm structural identity, use spectroscopic techniques such as ¹H/¹³C NMR to analyze chemical shifts corresponding to the nitro group (-NO₂) and isothiocyanate (-NCS) moieties . Mass spectrometry (MS) can validate the molecular ion peak (m/z 180.18) and fragmentation patterns. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended, leveraging retention time consistency and absence of secondary peaks .

Q. What are the primary synthetic routes for preparing this compound?

A common method involves reacting 2-nitroaniline with thiophosgene (CSCl₂) in anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amino group is converted to isothiocyanate. Alternatively, annulation reactions with aryl isothiocyanates (e.g., under acidic or catalytic conditions) can yield benzoxazole derivatives, demonstrating its utility as a nitroarene precursor .

Q. How is this compound employed in analytical derivatization protocols?

It is used to derivatize amines, hydrazides, and thiols in HPLC or LC-MS workflows. For example, in food safety research, it forms stable thiohydantoin derivatives with nitrofuran metabolites, enhancing detection sensitivity via UV or MS . Optimize derivatization by adjusting pH (6.9–7.5) and molar ratios of reagent to analyte .

Q. What safety precautions are critical when handling this compound?

Due to its lachrymatory and irritant properties, use fume hoods , nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Monitor for decomposition products (e.g., H₂S) using gas sensors .

Advanced Questions

Q. How can reaction conditions be optimized for annulations involving this compound?

Employ Design of Experiments (DoE) frameworks, such as fractional factorial designs, to screen variables (temperature, solvent polarity, catalyst loading). For example, annulations with aryl isothiocyanates to form 2-aminobenzoxazoles achieve higher yields (~80%) under Pd catalysis in DMF at 80°C . Central composite designs can refine pH and reagent stoichiometry .

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitution reactions?

The nitro group’s strong electron-withdrawing nature activates the aromatic ring toward electrophilic attack but deactivates it toward nucleophilic substitution. This duality requires careful selection of catalysts (e.g., Cu or Pd) to stabilize transition states in cross-coupling reactions. Computational studies (DFT) can predict regioselectivity in multi-step syntheses .

Q. What strategies resolve contradictions in reported reaction yields for thiourea derivatives of this compound?

Contradictions often arise from differences in solvent polarity (e.g., DMSO vs. THF) or competing side reactions (e.g., hydrolysis). Use kinetic profiling via in-situ FTIR or GC-MS to monitor intermediate formation. For example, stabilizing intermediates with bulky bases (e.g., DBU) suppresses hydrolysis, improving yields by 15–20% .

Q. How does this compound interact with biological systems in molecular docking studies?

In silico docking (e.g., AutoDock Vina) reveals that the nitro group and isothiocyanate moiety form hydrogen bonds with active-site residues (e.g., His154 in IMPDH inhibitors). Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities (Kd ≈ 10⁻⁶ M) .

Q. What analytical challenges arise in quantifying trace derivatives of this compound, and how are they mitigated?

Matrix interference in complex samples (e.g., biological fluids) can suppress ionization in LC-MS. Use isotope dilution assays (e.g., ¹³C-labeled internal standards) and solid-phase extraction (SPE) with C18 cartridges to enhance sensitivity (LOD: 0.36 µg/mL) .

Q. How do solvent and temperature affect the rearrangement kinetics of isothiocyanate derivatives?

Polar aprotic solvents (e.g., DMF) stabilize transition states in [3,3]-sigmatropic rearrangements, reducing activation energy (ΔG‡ ≈ 85 kJ/mol). Thermodynamic studies via van’t Hoff plots show endothermic behavior (ΔH > 0), favoring higher temperatures (70–90°C) for equilibrium shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。